molecular formula C23H24N2O4 B11342290 4-methyl-N-(pyridin-2-yl)-N-(3,4,5-trimethoxybenzyl)benzamide

4-methyl-N-(pyridin-2-yl)-N-(3,4,5-trimethoxybenzyl)benzamide

Cat. No.: B11342290
M. Wt: 392.4 g/mol
InChI Key: NHLWKWJKXNKTJQ-UHFFFAOYSA-N
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Description

4-methyl-N-(pyridin-2-yl)-N-(3,4,5-trimethoxybenzyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound features a benzamide core substituted with a pyridinyl group and a trimethoxybenzyl group, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(pyridin-2-yl)-N-(3,4,5-trimethoxybenzyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-methylbenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Pyridinyl Group: The pyridinyl group can be introduced via a nucleophilic substitution reaction, where the amine group of the benzamide reacts with a pyridine derivative.

    Attachment of the Trimethoxybenzyl Group: The trimethoxybenzyl group can be attached through a reductive amination reaction, where the benzamide reacts with 3,4,5-trimethoxybenzaldehyde in the presence of a reducing agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(pyridin-2-yl)-N-(3,4,5-trimethoxybenzyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its structural similarity to known pharmacological agents.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-methyl-N-(pyridin-2-yl)-N-(3,4,5-trimethoxybenzyl)benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-(pyridin-2-yl)-N-(3,4,5-trimethoxybenzyl)benzamide is unique due to the presence of both the pyridinyl and trimethoxybenzyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C23H24N2O4

Molecular Weight

392.4 g/mol

IUPAC Name

4-methyl-N-pyridin-2-yl-N-[(3,4,5-trimethoxyphenyl)methyl]benzamide

InChI

InChI=1S/C23H24N2O4/c1-16-8-10-18(11-9-16)23(26)25(21-7-5-6-12-24-21)15-17-13-19(27-2)22(29-4)20(14-17)28-3/h5-14H,15H2,1-4H3

InChI Key

NHLWKWJKXNKTJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(CC2=CC(=C(C(=C2)OC)OC)OC)C3=CC=CC=N3

Origin of Product

United States

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